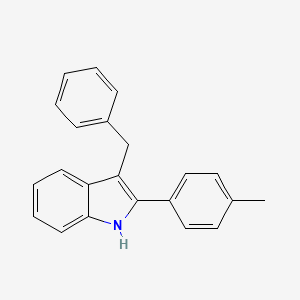
1H-Indole, 2-(4-methylphenyl)-3-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 2-(4-methylphenyl)-3-(phenylmethyl)- is a chemical compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
The synthesis of 1H-Indole, 2-(4-methylphenyl)-3-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-(4-methylphenyl)indole with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1H-Indole, 2-(4-methylphenyl)-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the aromatic rings, using electrophilic or nucleophilic reagents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1H-Indole, 2-(4-methylphenyl)-3-(phenylmethyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 2-(4-methylphenyl)-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1H-Indole, 2-(4-methylphenyl)-3-(phenylmethyl)- include other indole derivatives with different substituents at the 2- and 3-positions. Some examples are:
1H-Indole, 2-(4-methylphenyl)-: Lacks the phenylmethyl group at the 3-position.
1H-Indole, 3-(phenylmethyl)-: Lacks the 4-methylphenyl group at the 2-position.
1H-Indole, 2-(4-chlorophenyl)-3-(phenylmethyl)-: Has a 4-chlorophenyl group instead of a 4-methylphenyl group at the 2-position.
The uniqueness of 1H-Indole, 2-(4-methylphenyl)-3-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
785815-33-0 |
|---|---|
Molecular Formula |
C22H19N |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-benzyl-2-(4-methylphenyl)-1H-indole |
InChI |
InChI=1S/C22H19N/c1-16-11-13-18(14-12-16)22-20(15-17-7-3-2-4-8-17)19-9-5-6-10-21(19)23-22/h2-14,23H,15H2,1H3 |
InChI Key |
LDBSRJYPAOPMBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)
![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)
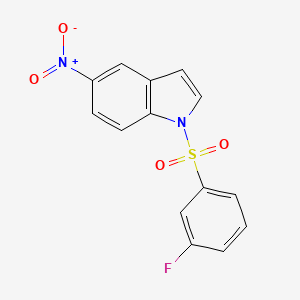
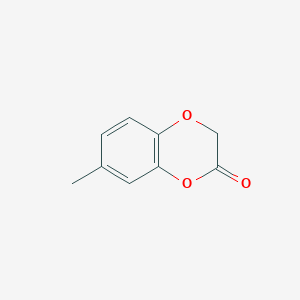

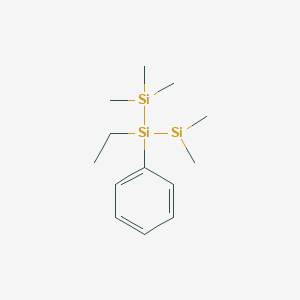
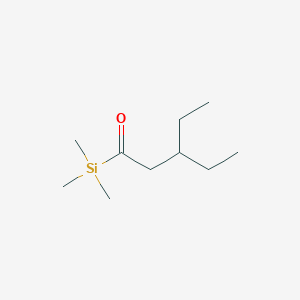
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
silane](/img/structure/B14205997.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)

